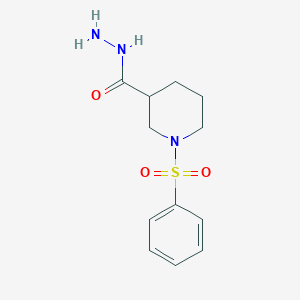
5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one is a heterocyclic compound that contains an oxazole ring substituted with an amino group and a trifluorophenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with 5-amino-1,2-oxazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring facilitates its incorporation into biological systems. The amino group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-chloro-N-(2,3,4-trifluorophenyl)benzamide
- 3’,4’,5’-trifluorobiphenyl-2-amine
- 5-amino-2-chloro-N-(2,3,4-trifluorophenyl)benzamide
Uniqueness
Compared to similar compounds, 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one is unique due to its oxazole ring structure, which imparts distinct electronic properties and reactivity. The trifluorophenyl group also enhances its stability and binding affinity in biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-2-(2,3,4-trifluorobenzoyl)-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-5-2-1-4(8(12)9(5)13)10(17)15-7(16)3-6(14)18-15/h1-3H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDGRUOCZMRMOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N2C(=O)C=C(O2)N)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2398146.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)

![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)
![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2398156.png)

![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398166.png)
![N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2398167.png)

![5-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE](/img/structure/B2398169.png)
